3-(Ethanesulfonyl)propan-1-amine hydrochloride
Description
Historical Trajectories and Evolution within Organosulfur and Amine Chemistry
The scientific lineage of 3-(Ethanesulfonyl)propan-1-amine hydrochloride is deeply rooted in the rich history of organosulfur and amine chemistry. Organosulfur compounds have been a subject of fascination and study for centuries, with their diverse functionalities playing crucial roles in both biological systems and industrial processes. openaccesspub.org The development of sulfonamides in the early 20th century marked a paradigm shift in medicine, heralding the age of antibacterial chemotherapy. wikipedia.orgresearchgate.nethuvepharma.com This class of compounds, characterized by the sulfonyl group, demonstrated the profound biological activity that sulfur-containing molecules could possess.
Concurrently, the study of amines has been equally pivotal. As derivatives of ammonia, amines are fundamental building blocks in organic synthesis, integral to the structure of countless natural products, pharmaceuticals, and agrochemicals. amerigoscientific.compurkh.com The evolution of synthetic methodologies for the preparation and functionalization of aliphatic amines has been a continuous pursuit, enabling the construction of increasingly complex molecular architectures. libretexts.orgyoutube.com The combination of a sulfonyl moiety and a primary aliphatic amine within the same molecule, as seen in this compound, represents a logical progression in the exploration of bifunctional compounds with potential for tailored applications.
Strategic Importance and Utility in Contemporary Chemical Research
In the landscape of modern chemical research, molecules like this compound are valued as versatile building blocks. chemistryworld.comdntb.gov.uaenamine.netsynthinkchemicals.com The primary amine group serves as a key functional handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex structures. The ethylsulfonyl group, with its electron-withdrawing nature and potential for hydrogen bonding, can influence the physicochemical properties and biological activity of parent molecules. acs.orgnih.gov
The strategic importance of such compounds lies in their potential to contribute to the synthesis of novel pharmaceutical agents and functional materials. The sulfone and sulfonamide motifs are present in a wide range of approved drugs, highlighting their significance in medicinal chemistry. nih.govnih.gov Aliphatic amines are also ubiquitous in bioactive molecules. amerigoscientific.compurkh.com Therefore, a compound that combines these two key functional groups offers a valuable starting point for the design and synthesis of new chemical entities with desired biological or material properties.
Current Scientific Challenges and Unaddressed Inquiries Pertaining to the Compound
Despite its potential, specific and detailed research on this compound appears to be limited in publicly available scientific literature. A primary challenge is the lack of extensive studies focusing solely on this compound. While the general chemistry of sulfonamides and aliphatic amines is well-established, the specific reactivity, properties, and applications of this particular molecule remain largely unexplored.
Key unaddressed inquiries include:
Optimized Synthetic Routes: While general methods for the synthesis of similar compounds exist, specific, high-yielding, and scalable synthetic protocols for this compound are not widely reported.
Detailed Physicochemical Characterization: Comprehensive data on its solubility, pKa, lipophilicity, and other key physicochemical parameters are not readily available.
Exploration of Reactivity: A systematic investigation of its reactivity in various chemical transformations would be beneficial to understand its full potential as a synthetic building block.
Biological Activity Screening: There is a lack of published data on the biological activity of this compound, which would be essential to determine its potential in medicinal chemistry.
Material Science Applications: The potential use of this compound in the development of new polymers or functional materials has not been investigated.
Academic Scope and Defined Objectives for Scholarly Investigation
The current state of knowledge presents a clear academic scope for the scholarly investigation of this compound. Future research endeavors should be directed towards systematically addressing the aforementioned scientific challenges.
Defined objectives for such investigations would include:
Development and Optimization of Synthetic Methodologies: To establish efficient and scalable synthetic routes to this compound.
Comprehensive Physicochemical Profiling: To thoroughly characterize the compound's physical and chemical properties to create a detailed data profile.
Systematic Study of Chemical Reactivity: To explore the compound's utility in a variety of organic reactions to establish its profile as a versatile building block.
Investigation of Biological and Pharmacological Properties: To screen the compound for a range of biological activities to identify any potential therapeutic applications.
Exploration of Applications in Materials Science: To investigate the incorporation of this compound into novel polymers or materials and to study their properties.
By pursuing these objectives, the scientific community can unlock the full potential of this compound and contribute to the broader advancement of organosulfur and amine chemistry.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethylsulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-2-9(7,8)5-3-4-6;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXUNNOECOFBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408305-05-5 | |
| Record name | 3-(ethanesulfonyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Elucidation of Classical and Novel Synthetic Routes for 3-(Ethanesulfonyl)propan-1-amine Hydrochloride
The construction of the this compound carbon skeleton and the introduction of its key functional groups can be achieved through various synthetic routes, ranging from classical multi-step sequences to more innovative approaches like continuous-flow synthesis. researchgate.nettue.nl
A multi-step synthesis is a sequence of chemical reactions designed to create a specific target molecule. utdallas.edu The design of such a sequence often begins with retrosynthesis, a technique where the target molecule is deconstructed into simpler, commercially available precursors. youtube.com
For this compound, a primary retrosynthetic disconnection can be made at the carbon-sulfur bond. This suggests that the sulfone group can be introduced by reacting a suitable three-carbon synthon containing an amino group with an ethanesulfonyl equivalent. A common and effective method for forming sulfones is the reaction of an alkyl halide with a sulfinate salt.
A plausible forward synthesis based on this retrosynthetic analysis is outlined below:
Protection of the Amine: The synthesis can commence from a precursor like 3-chloropropan-1-amine. Due to the high reactivity and nucleophilicity of the primary amine, it must be protected to prevent unwanted side reactions in the subsequent step. utdallas.edu The Gabriel synthesis, which employs phthalimide (B116566) as a protecting group, is a classic and effective method. 3-chloropropan-1-amine is reacted with potassium phthalimide to yield N-(3-chloropropyl)phthalimide.
Sulfone Formation: The intermediate, N-(3-chloropropyl)phthalimide, undergoes a nucleophilic substitution reaction with sodium ethanesulfinate (B1267084). In this SN2 reaction, the ethanesulfinate anion displaces the chloride leaving group, forming the C-S bond and creating the desired ethyl sulfone structure.
Deprotection: The phthalimide protecting group is then removed, typically by hydrazinolysis (using hydrazine) or acidic hydrolysis, to liberate the free primary amine, yielding 3-(Ethanesulfonyl)propan-1-amine.
Salt Formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the stable and crystalline this compound salt. This step is often crucial for the purification and handling of amine compounds. orgsyn.org
An alternative, more novel approach could involve continuous-flow synthesis. tue.nltue.nl This methodology allows for the sequential execution of reaction steps in a continuous stream, offering precise control over reaction parameters and potentially reducing reaction times and improving yields. researchgate.netresearchgate.net
For the crucial sulfone formation step (the reaction of N-(3-chloropropyl)phthalimide with sodium ethanesulfinate), several conditions can be optimized. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the salt but not the nucleophilic anion, thereby increasing its reactivity.
Temperature control is also vital. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination. A systematic study to find the optimal temperature that maximizes the yield of the desired product while minimizing byproducts is essential. For instance, in related syntheses involving nucleophilic substitution to form sulfur-containing compounds, precise temperature control during crystallization is critical for maximizing the yield of the intermediate. google.com
The table below illustrates hypothetical optimization parameters for the sulfone formation step, based on common practices in related syntheses. nih.gov
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 24 | 45 |
| 2 | Acetonitrile | 60 | 18 | 65 |
| 3 | DMF | 60 | 12 | 88 |
| 4 | DMF | 80 | 8 | 82 (with byproducts) |
| 5 | DMSO | 60 | 12 | 91 |
Further yield enhancement can be achieved by carefully controlling the stoichiometry of the reagents and ensuring the purity of the starting materials and intermediates at each stage. google.com
Mechanistic Investigations of Compound Formation Reactions
Understanding the underlying reaction mechanisms is fundamental to controlling reaction outcomes and developing improved synthetic protocols. The synthesis of this compound involves several key mechanistic steps.
The core reaction for forming the sulfone in the proposed classical route is a bimolecular nucleophilic substitution (SN2) reaction.
Mechanism: The reaction proceeds via a single concerted step. The nucleophile, the sodium ethanesulfinate anion (CH₃CH₂SO₂⁻), attacks the electrophilic carbon atom bonded to the chlorine atom in N-(3-chloropropyl)phthalimide. The attack occurs from the side opposite to the leaving group (the chloride ion). As the new carbon-sulfur bond forms, the carbon-chlorine bond simultaneously breaks. This process involves a transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group.
Kinetics: The rate of an SN2 reaction is dependent on the concentration of both the substrate (alkyl halide) and the nucleophile. The reaction follows second-order kinetics: Rate = k[Alkyl Halide][Nucleophile]. This relationship underscores the importance of using an appropriate concentration of the sodium ethanesulfinate to ensure a reasonable reaction rate. google.com The choice of a polar aprotic solvent enhances the reaction rate by increasing the effective nucleophilicity of the sulfinate anion.
While the primary pathway involves nucleophilic substitution, other mechanisms can occur, either as part of an alternative synthetic strategy or as competing side reactions.
Addition Mechanism: An alternative route to a precursor for the target molecule involves a Michael (or conjugate) addition reaction. For example, sodium ethanesulfinate could be added to acrylonitrile (B1666552) (CH₂=CHCN). This is a 1,4-addition of the nucleophile to an α,β-unsaturated carbonyl compound. The sulfinate anion adds to the β-carbon, and after protonation, this yields 3-(ethanesulfonyl)propanenitrile. This intermediate can then be reduced to the desired 3-(Ethanesulfonyl)propan-1-amine.
Elimination Mechanism: Elimination reactions can compete with the desired nucleophilic substitution, particularly if a strong base is present or at elevated temperatures. For instance, in the reaction of N-(3-chloropropyl)phthalimide, a base could abstract a proton from the carbon adjacent to the chlorine-bearing carbon, leading to an E2 elimination to form N-allylphthalimide. Optimizing reaction conditions to favor substitution over elimination (e.g., using a non-basic nucleophile and moderate temperatures) is crucial for maximizing the yield.
Rearrangement Mechanisms: For the straightforward synthetic pathways proposed for this compound, which involve primary alkyl halides, carbocation rearrangements (typical of SN1 reactions) are not expected to occur. The reactions proceed under conditions that strongly favor the SN2 pathway, which is not susceptible to such rearrangements.
Principles of Green Chemistry in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. This involves designing processes that maximize efficiency and minimize waste and the use of hazardous substances.
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The route involving the Michael addition of sodium ethanesulfinate to acrylonitrile followed by reduction could potentially offer a higher atom economy than a route that relies on protecting groups, as the atoms of the protecting group are ultimately discarded as waste.
Use of Safer Solvents and Reagents: A key green chemistry principle is the replacement of hazardous solvents. For instance, solvents like DMF and DMSO, while effective, have toxicity concerns. Research into replacing them with greener alternatives like ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) would be a valuable optimization. The synthesis of a related compound, 3-aminopropanesulfonic acid, already utilizes water and ethanol, demonstrating the feasibility of using more benign solvents. google.com Similarly, choosing less hazardous reagents, where possible, contributes to a safer process.
Waste Reduction: The use of protecting groups, as in the Gabriel synthesis, inherently generates waste. Developing a synthetic route that avoids protection/deprotection steps would be a significant improvement. Furthermore, using catalytic methods, for example, catalytic hydrogenation for the reduction of a nitrile intermediate, is preferable to using stoichiometric reducing agents (like LiAlH₄) which generate large amounts of inorganic waste.
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Solvent-Free and Environmentally Benign Synthetic Approaches
The synthesis of sulfonamide and sulfonate derivatives is of enduring interest, with a growing emphasis on methods that are both efficient and environmentally responsible. mdpi.com Green chemistry principles advocate for the reduction or elimination of hazardous substances, and the use of water as a solvent is a key strategy in this endeavor. mdpi.com For the synthesis of sulfonamides, which are structurally related to 3-(Ethanesulfonyl)propan-1-amine, facile and eco-friendly methods have been developed that utilize water as a green solvent. mdpi.comrsc.orgresearchgate.net These aqueous methods can avoid the need for organic bases and complex chromatographic purifications, with product isolation often requiring only simple filtration after acidification. rsc.orgresearchgate.net
Another approach consistent with green chemistry is solvent-free synthesis. rsc.org For certain reactions, such as the synthesis of N-sulfonyl amidines from thioamides and sulfonyl azides, solvent-free processes have been successfully applied. nih.gov Mechanochemical synthesis, where mechanical grinding of reactants in a mortar and pestle initiates a reaction without any solvent, represents a truly solvent-free method that can produce high yields of products like acetaminophen (B1664979) from 4-aminophenol (B1666318) and acetic anhydride. google.com Such methodologies, while not specifically documented for this compound, represent the forefront of environmentally benign synthesis and could be adapted for its preparation or derivatization. These approaches minimize waste and avoid the environmental impact associated with volatile organic solvents.
Atom Economy, Reaction Efficiency, and Sustainability Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com Reactions like additions and rearrangements often have high atom economy, whereas substitution and elimination reactions, which generate leaving groups, tend to have lower atom economy. nih.gov
In the synthesis and derivatization of this compound, sustainability can be significantly enhanced by choosing reactions with high atom economy. For example, the catalytic reductive amination to form aliphatic amines is noted as a multistep, atom-efficient reaction where water is theoretically the only byproduct. acs.org In contrast, classical methods for amine synthesis, such as the Gabriel synthesis, often have poor atom economy due to the formation of stoichiometric quantities of waste products. primescholars.com
When considering the efficiency of a synthetic route, it is crucial to analyze not just the chemical yield but also the atom economy of each step. Careful selection of starting materials and the use of catalytic systems are key strategies to improve this metric. primescholars.com
Table 1: Atom Economy of a Hypothetical Amine Acylation
| Reactant 1 | Reactant 2 | Desired Product | Byproduct | % Atom Economy |
|---|---|---|---|---|
| 3-(Ethanesulfonyl) propan-1-amine | Ethanoyl chloride | N-(3-(ethylsulfonyl) propyl)acetamide | Hydrogen chloride | 82.5% |
Calculation: [Mol. Wt. of Product / (Mol. Wt. of Reactant 1 + Mol. Wt. of Reactant 2)] x 100. This example illustrates a common transformation with moderate atom economy due to the loss of HCl as a byproduct.
Derivatization and Structural Modification Strategies
Amine Functionalization (e.g., acylation, alkylation, sulfonylation)
The primary amine group in 3-(Ethanesulfonyl)propan-1-amine is a key site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and sulfonylation.
Acylation: The reaction of the amine with acyl chlorides or anhydrides is a straightforward method to form amides. For instance, reacting 3-(Ethanesulfonyl)propan-1-amine with ethanoyl chloride would yield N-(3-(ethylsulfonyl)propyl)ethanamide. chemguide.co.uk These reactions are typically rapid and proceed via a nucleophilic addition-elimination mechanism. chemguide.co.uk To neutralize the hydrogen chloride byproduct, a base is often required, or an excess of the starting amine can be used. chemguide.co.uk
Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved using alkyl halides, though over-alkylation can be a challenge. Alternative methods, such as reductive amination with aldehydes or ketones, provide a more controlled route to N-alkylated products. The replacement of a dimethylamino moiety in a Mannich base with other amines, known as transamination, is another valuable strategy for preparing derivatives. researchgate.net
Sulfonylation: The amine can react with sulfonyl chlorides to form stable sulfonamides. chem-station.com This reaction is a cornerstone of medicinal chemistry. The nucleophilicity and basicity of the amine are reduced upon conversion to a sulfonamide. chem-station.com For amine hydrochloride salts, the sulfonylation reaction may require the addition of a base like sodium carbonate to neutralize the salt and improve solubility. researchgate.net
Table 2: Summary of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |
|---|---|---|---|
| Acylation | Ethanoyl chloride | Acetyl (-COCH₃) | Amide |
| Alkylation | Methyl iodide | Methyl (-CH₃) | Secondary Amine |
| Sulfonylation | Toluenesulfonyl chloride | Tosyl (-SO₂C₆H₄CH₃) | Sulfonamide |
Sulfonyl Group Modifications and Their Chemical Consequences
The ethylsulfonyl group is a robust, electron-withdrawing moiety that significantly influences the molecule's chemical properties. wikipedia.orgresearchgate.net It is generally stable under both acidic and basic conditions. chem-station.com
The primary modification of the sulfonyl group is its removal, a process known as desulfonylation. wikipedia.org This is typically a reductive process that cleaves the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org Common reagents for reductive desulfonylation include active metals like sodium amalgam or samarium(II) iodide. wikipedia.org This transformation effectively removes the strong electron-withdrawing and polar effects of the sulfonyl group, converting the molecule into a simple alkylamine.
Regioselective and Stereoselective Synthetic Challenges and Solutions
In the context of this compound, synthetic challenges relate to controlling reactivity at different sites within the molecule (regioselectivity) and, for its derivatives, controlling the formation of specific stereoisomers (stereoselectivity).
Regioselectivity: The molecule possesses two primary functional groups: the amine and the sulfone. Most common derivatization reactions will selectively target the nucleophilic amine group over the chemically inert sulfone. For instance, acylation or alkylation will occur exclusively at the nitrogen atom. A regioselective challenge would arise if one wanted to modify the carbon backbone without affecting the amine. This would likely require a protection strategy, where the amine is temporarily converted into a non-reactive group (e.g., a sulfonamide or carbamate), allowing for modification at another position, followed by deprotection. The reaction of sulfonyl azides with thioamides is noted as an efficient method for the regioselective synthesis of N-sulfonyl amidines. nih.gov
Stereoselectivity: 3-(Ethanesulfonyl)propan-1-amine itself is an achiral molecule. Stereoselective challenges become relevant when synthesizing derivatives that contain one or more chiral centers. For example, if a chiral center were to be introduced at the carbon adjacent to the nitrogen, a stereoselective method would be necessary to produce a single enantiomer. Biocatalysis, using enzymes like ω-transaminases, offers a powerful green chemistry approach for the asymmetric synthesis of optically pure aliphatic amines from prochiral ketones. mdpi.com Such enzymatic reactions avoid harsh conditions and heavy metal catalysts, providing high enantiomeric excess. mdpi.com The synthesis of complex drug molecules often relies on stereoselective methods to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. nih.gov
Sophisticated Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of 3-(Ethanesulfonyl)propan-1-amine hydrochloride in both solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
For a comprehensive analysis, a full suite of NMR experiments would be employed. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the core structure of 3-(ethanesulfonyl)propan-1-amine are predicted based on established principles of chemical shift theory. These predictions serve as a baseline for comparison with experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Predicted values for the free base in a standard solvent like CDCl₃ or DMSO-d₆. The hydrochloride salt form and solvent effects would cause shifts in experimental data, particularly for protons near the amine group.)
| Atom Position (Structure: CH₃-CH₂-SO₂-CH₂-CH₂-CH₂-NH₂) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ -CH₂-SO₂- | ~1.3 (triplet) | ~7.0 |
| CH₃-CH₂ -SO₂- | ~3.1 (quartet) | ~49.0 |
| -SO₂-CH₂ -CH₂- | ~3.3 (triplet) | ~52.0 |
| -CH₂-CH₂ -CH₂- | ~2.2 (quintet) | ~21.0 |
| -CH₂-CH₂ -NH₂ | ~3.0 (triplet) | ~38.0 |
| -NH₃⁺ | ~8.2 (broad singlet) | N/A |
To confirm the atomic connectivity and spatial relationships within this compound, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. For this molecule, COSY would show correlations between the protons of the ethyl group and sequentially along the propyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for assigning each carbon signal to its corresponding proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for confirming the connectivity of the molecular backbone, for instance, by showing a correlation from the ethyl group protons to the sulfonyl-adjacent carbon of the propyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This can provide insights into the molecule's preferred conformation in solution.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Yielded |
| COSY | Protons on C1' ↔ Protons on C2' | Protons on C1 ↔ Protons on C2 | Confirms ethyl and propyl chain connectivity. |
| Protons on C2 ↔ Protons on C3 | |||
| HSQC | Protons on C1' | Carbon C1' | Unambiguous assignment of all protonated carbons. |
| Protons on C2' | Carbon C2' | ||
| Protons on C1, C2, C3 | Carbons C1, C2, C3 | ||
| HMBC | Protons on C1' (CH₃) | C2' (2-bond), S (2-bond) | Confirms connection of ethyl group to the sulfonyl group. |
| Protons on C2' (CH₂) | C1' (2-bond), C1 (3-bond) | Confirms connection of the sulfonyl group to the propyl chain. | |
| Protons on C3 (CH₂-N) | C2 (2-bond), C1 (3-bond) | Confirms the position of the amine group. |
While solution-state NMR averages out molecular motions, solid-state NMR (ssNMR) provides critical information about the structure and dynamics of the compound in its crystalline form. For a hydrochloride salt, ssNMR is particularly powerful. uni.luresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution ¹³C spectra of the powdered solid. uni.lu These spectra can reveal the presence of different crystalline forms (polymorphs) by showing distinct chemical shifts for carbons in different crystal packing environments. researchgate.net
Furthermore, specialized ssNMR experiments can probe the dynamics of the molecule, such as the rotation of the ethyl group or conformational flexibility in the propyl chain. For hydrochloride pharmaceuticals, ³⁵Cl ssNMR is a valuable tool. nih.gov The chlorine nucleus is highly sensitive to its local environment, including hydrogen bonding with the ammonium (B1175870) group, making ³⁵Cl ssNMR an excellent probe for characterizing the solid-state structure and identifying different salt forms. nih.gov
Computational chemistry offers powerful tools for predicting NMR chemical shifts. Using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the expected ¹H and ¹³C chemical shifts for a given molecular geometry. These theoretical predictions can be compared with the experimental data to validate the proposed structure. This synergy is particularly useful for complex molecules or for distinguishing between possible isomers. Discrepancies between predicted and experimental values can often be resolved by considering solvent effects or conformational changes.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of this compound. Tandem mass spectrometry (MS/MS) experiments further allow for the detailed analysis of its fragmentation pathways, which serves as a structural fingerprint.
Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are ideal for analyzing the compound. ESI is particularly well-suited for the hydrochloride salt, as it readily forms the protonated molecular ion [M+H]⁺ in solution. The expected mass-to-charge ratio (m/z) for the protonated free base (C₅H₁₃NO₂S) would be observed.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | 152.07398 |
| [M+Na]⁺ | 174.05592 |
Data predicted based on the elemental composition C₅H₁₄NO₂S⁺ for the [M+H]⁺ ion. uni.lu
HRMS provides mass measurements with high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula. The observed mass of the [M+H]⁺ ion would be matched against theoretical masses for all possible elemental combinations, confirming the formula C₅H₁₄NO₂S⁺. Additionally, the isotopic pattern, particularly the small M+2 peak resulting from the natural abundance of the ³⁴S isotope, provides further confirmation of the presence of a sulfur atom in the structure.
By inducing fragmentation of the parent ion (e.g., m/z 152.07), a characteristic fragmentation pattern is produced. Analysis of these fragments provides conclusive evidence for the molecule's structure.
Table 4: Plausible Fragmentation Pathway and Major Fragments
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 135.0474 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 88.0525 | [C₃H₆NO₂S]⁺ (Cleavage of ethyl group) |
| 58.0651 | [C₃H₈N]⁺ (Cleavage at the C-S bond, propyl-amine fragment) |
X-ray Crystallography and Solid-State Structural Analysis
There are no published X-ray crystallography studies for this compound in the Cambridge Structural Database (CSD) or other accessible crystallographic databases. This absence of data means that no information is available regarding its crystal system, space group, or unit cell dimensions.
Without crystallographic data, the specific details of the crystal packing and intermolecular interactions, such as hydrogen bonding networks involving the amine and sulfonyl groups with the hydrochloride counter-ion, cannot be determined.
The conformation of the propanamine and ethanesulfonyl moieties in the solid state remains unknown due to the lack of single-crystal X-ray analysis.
No studies concerning potential polymorphism or crystallographic disorder for this compound have been reported. Investigating polymorphism requires extensive screening and characterization, which has not been documented for this compound.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
While FT-IR and Raman spectroscopy are powerful tools for identifying functional groups, no publicly available experimental spectra for this compound could be located in spectral databases such as the NIST Chemistry WebBook or in published research.
A normal mode analysis requires either experimental spectra to be correlated with theoretical calculations (e.g., using Density Functional Theory, DFT) or, at a minimum, a high-quality theoretical study. No such computational or experimental vibrational analyses have been published for this specific compound.
Hydrogen Bonding Effects on Vibrational Frequencies
The vibrational spectrum of this compound is significantly influenced by the presence of hydrogen bonds. In the solid state, the protonated amine group (-NH3+) acts as a hydrogen bond donor, while the sulfonyl group's oxygen atoms (S=O) and the chloride anion (Cl-) serve as acceptors. These interactions lead to notable shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and S=O stretching modes.
The N-H stretching vibrations in primary ammonium salts typically appear as a broad, strong band in the infrared (IR) spectrum, generally in the 2800-3200 cm⁻¹ region. This broadening and shift to lower frequencies compared to free amines (typically 3300-3500 cm⁻¹) is a hallmark of strong hydrogen bonding. msu.edu In the case of this compound, the -NH3+ group can form hydrogen bonds with the chloride ion (N-H+···Cl-) and the oxygen atoms of the sulfonyl group (N-H+···O=S). The strength of these interactions dictates the extent of the frequency shift; stronger hydrogen bonds weaken the N-H bond, resulting in a lower stretching frequency. quora.com
The sulfonyl group gives rise to two characteristic stretching vibrations: the asymmetric (νas) and symmetric (νs) S=O stretching modes. For many sulfonyl compounds, these bands are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.comscilit.com Hydrogen bonding to the sulfonyl oxygens can perturb these frequencies. When the oxygen atoms act as hydrogen bond acceptors, a slight decrease in the S=O stretching frequencies is generally expected due to a minor weakening of the S=O double bond. The magnitude of this shift provides insight into the engagement of the sulfonyl group in the hydrogen-bonding network.
The table below summarizes the expected vibrational frequencies and the influence of hydrogen bonding on them.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-H-bonded) | Expected Frequency Range (cm⁻¹) (H-bonded) in this compound | Effect of Hydrogen Bonding |
| N-H Stretch (in -NH3+) | ~3300-3500 (as free -NH2) | ~2800-3200 | Significant shift to lower frequency (redshift), broadening |
| S=O Asymmetric Stretch (νas) | ~1350-1330 | ~1330-1300 | Minor shift to lower frequency (redshift) |
| S=O Symmetric Stretch (νs) | ~1160-1140 | ~1140-1120 | Minor shift to lower frequency (redshift) |
| C-S Stretch | ~760-690 | ~760-690 | Generally less affected |
Note: The frequency ranges are approximate and can vary based on the specific crystalline structure and intermolecular interactions.
Conformational Isomerism Probed by Vibrational Spectroscopy
The flexibility of the propyl chain in this compound allows for the existence of different conformational isomers, or rotamers. These conformers arise from rotation around the C-C, C-S, and C-N single bonds. Vibrational spectroscopy serves as a sensitive tool for probing this conformational landscape, as different spatial arrangements of the atoms can give rise to distinct vibrational spectra. mdpi.comumanitoba.ca
Each stable conformer of the molecule will have a unique set of vibrational modes. While many vibrations, especially those of the sulfonyl and ammonium groups, might be relatively insensitive to conformational changes, the "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is often rich with information about the molecular skeleton. Vibrations such as C-C stretching, C-S stretching, and various bending and torsional modes are particularly sensitive to the molecule's geometry. umanitoba.ca
For instance, the relative orientation of the bulky ethylsulfonyl group and the aminopropyl chain can lead to different conformers (e.g., gauche vs. anti arrangements around the C-C bonds). Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the geometries and vibrational frequencies of the most stable conformers. nih.gov By comparing the experimentally observed spectrum with the calculated spectra for different conformers, it is possible to identify which conformer (or mixture of conformers) is present in the sample.
In some cases, specific bands in the spectrum, known as "key bands," can be assigned to a particular conformer. The presence or absence of these bands, or changes in their relative intensities under different conditions (e.g., temperature or solvent changes), can provide evidence for a conformational equilibrium. For alkyl sulfones, the C-S stretching vibration and the CH2 rocking modes can be particularly informative about the conformation of the alkyl chain. researchgate.net
The table below outlines key vibrational modes that could be sensitive to conformational changes in this compound.
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Potential for Conformational Sensitivity |
| CH₂ Rocking/Twisting | 1300 - 700 | High: The frequencies of these modes are strongly dependent on the local geometry of the alkyl chain (e.g., gauche vs. anti). |
| C-C Stretch | 1150 - 950 | Moderate: Changes in the dihedral angles of the propyl chain can slightly alter the coupling of these vibrations, leading to shifts. |
| C-S Stretch | 760 - 690 | Moderate: The position of this band can be influenced by the conformation around the C-S bond. asianpubs.org |
| Skeletal Deformations | < 600 | High: Low-frequency torsional and deformation modes are very sensitive to the overall molecular shape. |
By analyzing these conformationally sensitive bands, vibrational spectroscopy provides a powerful, non-destructive method for the structural elucidation of flexible molecules like this compound.
Computational Chemistry and Theoretical Modeling
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules. These first-principles methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. researchgate.netresearcher.life For a molecule like 3-(Ethanesulfonyl)propan-1-amine hydrochloride, DFT calculations using functionals such as B3LYP or B3PW91 combined with basis sets like 6-311++G(d,p) would be appropriate to accurately model its structure. researchgate.netacs.org
The geometry optimization process yields key structural parameters. researchgate.net These parameters provide a detailed picture of the molecule's architecture. Following optimization, analysis of the electronic structure reveals properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential, which are crucial for predicting reactivity.
Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT This table presents hypothetical data representative of what a DFT calculation would yield for the molecule's most stable conformer.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | S | O1 | 1.45 | ||
| S | O2 | 1.45 | |||
| S | C(ethyl) | 1.78 | |||
| S | C(propyl) | 1.79 | |||
| C(propyl) | N | 1.50 | |||
| Bond Angle (°) | O1 | S | O2 | 119.5 | |
| C(ethyl) | S | C(propyl) | 105.0 | ||
| S | C(propyl) | C(propyl) | 112.0 | ||
| Dihedral Angle (°) | C(ethyl) | S | C(propyl) | C(propyl) | 65.0 (gauche) |
Ab Initio Methods for High-Accuracy Energy Calculations
While DFT is efficient for geometry optimization, ab initio methods, which are based on first principles without empirical parameterization, are often used for more accurate energy calculations. unito.itrsc.org High-level methods such as Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) provide "gold standard" energies. nih.gov
Due to their high computational demand, these methods are typically employed for single-point energy calculations on geometries previously optimized at a less expensive level, such as DFT. nih.govarxiv.org This approach provides a highly accurate electronic energy for a given structure, which is essential for calculating precise reaction enthalpies and activation barriers. nih.gov Comparing the energies of different conformers calculated with these methods allows for a reliable determination of their relative stabilities.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the propane (B168953) and ethyl chains in this compound allows it to exist in various spatial arrangements, or conformations. acs.orgchemistrysteps.com Conformational analysis aims to identify the most stable of these arrangements and the energy barriers that separate them. organicchemistrytutor.comchemistrysteps.com
Torsional Scans and Energy Minimization Techniques
To explore the conformational landscape, a potential energy surface (PES) scan is performed. q-chem.com This involves systematically rotating one or more dihedral (torsional) angles in the molecule while optimizing the remaining geometric parameters at each step. chemrxiv.orgqcware.com For this compound, key torsions to scan would include the C-C-S-C and C-S-C-C backbones.
Such scans reveal the low-energy conformers, which correspond to minima on the PES, and the transition states between them, which are saddle points. researchgate.netq-chem.com Studies on similar molecules like ethyl methyl sulfone and n-propylamine have identified stable gauche and anti conformers resulting from such rotations. researchgate.netacs.org The energy difference between these conformers and the height of the rotational barriers determine the molecule's dynamic behavior at a given temperature.
Table 2: Example of Relative Energies for Stable Conformers of this compound This table contains hypothetical data illustrating the relative stabilities of different conformers identified through torsional scans.
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Gauche 1 | ~65° | 0.00 | 66.6 |
| Anti | 180° | 0.50 | 33.3 |
| Gauche 2 | ~295° | 0.00 | (degenerate with Gauche 1) |
Solvent Effects on Conformation through Implicit and Explicit Solvation Models
Since this compound is an ionic salt, its conformation and properties are significantly influenced by the surrounding solvent, typically water. acs.orgresearchgate.net Computational models can account for these solvent effects in two primary ways.
Implicit solvation models, such as the Poisson-Boltzmann or other continuum models, treat the solvent as a continuous medium with a specific dielectric constant. acs.orgnih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which would stabilize the charged ammonium (B1175870) group and the polar sulfone group.
Explicit solvation models involve including a number of individual solvent molecules (e.g., a microsolvation shell of water) in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed study of specific molecule-solvent interactions, such as hydrogen bonding between the ammonium group's protons and water molecules. nih.gov Both models are crucial for accurately predicting the preferred conformation in solution, which may differ from the gas-phase minimum energy structure. nih.govnih.gov
Reaction Pathway Elucidation through Transition State Theory
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. nih.gov Transition State Theory (TST) provides the framework for understanding these processes at a molecular level.
Using QM methods like DFT, the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—can be located. nih.gov A TS is characterized as a first-order saddle point on the potential energy surface, which is confirmed by a vibrational frequency analysis that yields exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov
Table 3: Illustrative Energy Profile for a Hypothetical SN2 Reaction Pathway This table shows representative calculated energies for a hypothetical nucleophilic substitution reaction involving the subject compound.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Nu⁻ | 0.00 |
| Transition State | [Nu---C---Leaving Group]‡ | +25.4 |
| Products | Substituted Product + Cl⁻ | -10.2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior.
Intermolecular Interaction Dynamics of this compound
The molecule consists of a flexible propyl chain, a highly polar ethanesulfonyl group, and a protonated amine group in the form of a hydrochloride salt. This combination of features gives rise to a rich landscape of potential non-covalent interactions that dictate the compound's physical properties, crystal packing, and behavior in solution.
Key Intermolecular Forces:
The primary forces at play in the condensed phase of this compound are:
Ionic Interactions: The presence of the hydrochloride salt results in the formation of a positively charged ammonium group (-NH3+) and a chloride anion (Cl-). The electrostatic attraction between these ions is the strongest intermolecular force present and is a primary determinant of the crystal lattice energy.
Hydrogen Bonding: The protonated amine is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This allows for the formation of a network of strong N-H···O and N-H···Cl hydrogen bonds. These interactions are highly directional and play a crucial role in establishing the specific, ordered arrangement of molecules in the solid state.
Theoretical Modeling and Expected Findings:
Molecular dynamics simulations and quantum mechanical calculations on analogous structures, such as taurine (B1682933) and other alkylsulfonamides, provide a basis for predicting the interaction dynamics.
In a simulated crystal lattice, one would expect to observe a dense network of hydrogen bonds. The ammonium group would likely be coordinated by multiple chloride ions and sulfonyl oxygen atoms from neighboring molecules. The chloride ion, in turn, would be expected to be in close contact with several ammonium groups, creating a highly stable, interconnected structure.
The relative strength of these interactions can be qualitatively and quantitatively assessed through computational methods. The following table summarizes the expected interactions and their typical energy ranges, derived from studies of similar functional groups.
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance |
| Ionic Interaction | -NH3+ | Cl- | > 250 | Primary driving force for crystal packing |
| Hydrogen Bond | N-H | O=S | 20 - 50 | High |
| Hydrogen Bond | N-H | Cl- | 15 - 40 | High |
| Dipole-Dipole | S=O | S=O | 5 - 25 | Moderate |
| Van der Waals | C-H | C-H | < 5 | Low to Moderate (cumulative) |
Detailed Research Findings from Analogous Systems:
Studies on the crystal structures of various sulfonamides consistently reveal that strong intermolecular hydrogen bonds and π-π interactions (if aromatic rings are present) are the main drivers of their crystal packing. The oxygen atoms of the sulfonyl group are consistently identified as primary sites for intermolecular interactions. Furthermore, computational analyses of aminohydrochlorides highlight the dominance of charge-charge interactions in their crystal lattices.
Reactivity, Stability, and Reaction Kinetics
Acid-Base Properties and Protonation Equilibria
The acid-base characteristics of 3-(Ethanesulfonyl)propan-1-amine hydrochloride are centered on the lone pair of electrons on the nitrogen atom of the primary amine group. As a hydrochloride salt, the amine is protonated, forming an ammonium (B1175870) cation. The equilibrium between the protonated (ammonium) and deprotonated (free amine) forms is fundamental to its chemical behavior in solution.
Theoretical pKa Prediction and Experimental Determination Challenges
The acid dissociation constant (pKa) of the protonated amine is a critical parameter defining its acid-base properties. Direct experimental measurement for this specific compound is not widely reported, necessitating reliance on theoretical prediction methods.
Theoretical pKa Prediction: Computational chemistry offers several models to predict the pKa of amines. Methods based on density functional theory (DFT) combined with a polarizable continuum solvent model are often employed. researchgate.net For primary amines, models like CAM-B3LYP have shown reliability in predicting pKb (and by extension, pKa) with a low mean absolute error. researchgate.netnih.gov Machine learning algorithms, utilizing large datasets of known pKa values and molecular fingerprints, also provide a powerful predictive tool for aliphatic amines. researchgate.netconsensus.app These models analyze the electronic and structural features of the molecule to estimate the stability of the protonated and deprotonated forms.
| Prediction Method | Principle | Typical Accuracy (MAE for similar amines) |
|---|---|---|
| DFT (e.g., CAM-B3LYP/SMD) | Quantum mechanical calculation of free energy of dissociation. researchgate.net | ~0.3-0.5 pKa units nih.gov |
| Machine Learning (e.g., Random Forest) | Algorithm trained on molecular descriptors and experimental pKa data. researchgate.net | ~0.3-0.5 pKa units consensus.app |
| Empirical (e.g., Hammett/Taft Equations) | Linear free-energy relationships based on substituent effects. acs.org | Variable, best for structurally similar series |
Experimental Determination Challenges: Experimentally determining the pKa of a compound like this compound presents several challenges. Potentiometric titration, a common method, can be complicated by low solubility, especially for the free base form which may precipitate out of aqueous solution at higher pH. ub.edunih.gov Spectrophotometric methods, which rely on changes in the UV-Vis spectrum upon protonation/deprotonation, can also be hindered by precipitation. ub.edu For poorly soluble compounds, measurements are sometimes performed in co-solvent mixtures, but this requires extrapolation to purely aqueous conditions, which can introduce inaccuracies. nih.gov Furthermore, as a hydrochloride salt, careful control of ionic strength is necessary, as it can influence the measurement. ub.edu
Influence of Molecular Structure on Basicity
The basicity of the amine group in 3-(Ethanesulfonyl)propan-1-amine is primarily influenced by the electronic properties of its substituents. The key structural features are the propyl chain and the terminal ethylsulfonyl group.
Alkyl Group Effect: The propyl group attached to the nitrogen is an electron-donating group (EDG) through a positive inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity of the amine compared to ammonia. quora.comfirsthope.co.in
Sulfonyl Group Effect: The ethylsulfonyl group (-SO₂CH₂CH₃) is a strong electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. fiveable.me This group exerts a negative inductive effect (-I) that is transmitted through the three-carbon (propyl) chain. This effect pulls electron density away from the nitrogen atom, which decreases the availability of the lone pair for protonation and thus reduces the basicity of the amine. quora.comquora.com
Hydrolytic Stability and Degradation Pathways
Hydrolysis involves the reaction of the compound with water, potentially leading to the cleavage of chemical bonds. For 3-(Ethanesulfonyl)propan-1-amine, the most susceptible site for hydrolysis is the carbon-sulfur (C-S) bond of the sulfone or, under certain conditions, the sulfur-nitrogen (S-N) bond if it were a sulfonamide. However, as an alkylsulfone, the C-S bond is generally stable. Studies on related sulfonamides provide insight into potential, albeit less likely, degradation pathways.
Mechanistic Studies of Hydrolysis under Varied pH Conditions
The rate of hydrolysis for sulfonyl-containing compounds is highly dependent on the pH of the solution. nih.gov
Acidic Conditions (Low pH): In acidic solutions, the amine group is fully protonated (-NH₃⁺). Hydrolysis of sulfonamides is often most favorable under acidic conditions. researchgate.net The proposed mechanism involves protonation of the sulfonyl oxygen or the nitrogen atom (in sulfonamides), making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. researchgate.net While the C-S bond in an alkylsulfone is more robust than the S-N bond in a sulfonamide, extreme acidic conditions could potentially facilitate its cleavage over extended periods.
Neutral Conditions (pH ≈ 7): Under neutral pH, many sulfonamides are found to be hydrolytically stable with long half-lives. nih.gov It is expected that 3-(Ethanesulfonyl)propan-1-amine would exhibit high stability in neutral aqueous solutions.
Alkaline Conditions (High pH): In alkaline environments, the amine group is in its neutral, free base form (-NH₂). For sulfonamides, hydrolysis rates in alkaline conditions are typically slower than in acidic conditions. researchgate.net The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. rsc.org For an alkylsulfone, this pathway is generally considered very slow due to the stability of the C-S bond.
Identification of Degradation Products and Their Formation Mechanisms
Hydrolytic cleavage of the C-S bond would lead to the formation of two primary degradation products:
3-Aminopropan-1-ol: Formed from the propyl-amine portion of the molecule.
Ethanesulfonic acid: Formed from the ethylsulfonyl portion.
The mechanism would involve the nucleophilic attack of water or hydroxide on the sulfur atom, with the propylamino group acting as a leaving group, or vice-versa. Studies on the degradation of various sulfonamides have identified common products resulting from the cleavage of the S-N or S-C bonds, such as sulfanilic acid and aniline, which supports the general principle of bond cleavage around the sulfonyl group. acs.orgresearchgate.net
Thermal Stability and Pyrolysis Mechanisms
Thermal stability refers to the compound's resistance to decomposition at elevated temperatures. Pyrolysis is the thermal decomposition of materials at high temperatures in an inert atmosphere. The thermal behavior of this compound is influenced by both the sulfone group and the alkylamine hydrochloride salt moiety.
Acyclic aliphatic sulfones are generally characterized by high thermal stability. researchgate.net Studies have shown that the onset of thermal decomposition for such compounds often occurs at temperatures above 350°C. acs.org The primary decomposition pathway for sulfones is the elimination of sulfur dioxide (SO₂). researchgate.netacs.org
The decomposition process for this compound would likely occur in stages:
Initial Decomposition: At lower temperatures (typically >150-200°C), the hydrochloride salt may decompose, releasing hydrogen chloride (HCl) gas and the free amine, 3-(Ethanesulfonyl)propan-1-amine.
Sulfone Decomposition: As the temperature increases further (approaching 300-400°C), the sulfone moiety will decompose. acs.org The principal mechanism is the homolytic cleavage of the C-S bonds, leading to the extrusion of sulfur dioxide (SO₂). This process generates radical species from the remaining hydrocarbon fragments.
Fragmentation of Alkyl Chains: The resulting alkyl radicals will undergo further fragmentation, rearrangement, and recombination reactions to form a mixture of smaller volatile organic compounds. Pyrolysis of aliphatic amines can yield products like smaller amines, alkenes, and nitriles.
| Decomposition Stage | Temperature Range (Illustrative) | Potential Products | Mechanism |
|---|---|---|---|
| Dehydrochlorination | 150 - 250 °C | Hydrogen chloride (HCl), 3-(Ethanesulfonyl)propan-1-amine | Salt decomposition |
| Sulfone Degradation | > 350 °C acs.org | Sulfur dioxide (SO₂), Propylamine radical, Ethyl radical | Homolytic C-S bond cleavage |
| Radical Fragmentation | > 400 °C | Ethene, Propene, Methane, Ammonia, Smaller amines | Radical chain reactions |
Kinetic and Mechanistic Studies of Specific Reactions:5.5.1. Reaction Rate Constant Determination:There are no published studies that have determined the reaction rate constants for any specific reactions involving this compound.
Without foundational research data, the creation of data tables and the discussion of detailed research findings are impossible. Any attempt to do so would be speculative and would violate the core principles of scientific accuracy.
Solvent and Catalytic Effects on Reaction Rates
The synthesis of sulfonamides, a class of compounds to which this compound belongs, is significantly influenced by the choice of solvent and the presence of catalysts. While specific kinetic data for this particular compound is not available, general principles from the broader literature on sulfonamide synthesis offer valuable insights into these effects.
Solvent Effects:
The reaction between a sulfonyl chloride (like ethanesulfonyl chloride) and a primary amine (like 3-aminopropanol, a precursor to the target molecule) is sensitive to the solvent environment. The choice of solvent can affect reactant solubility, stabilize transition states, and influence reaction pathways. A range of solvents are employed in sulfonamide synthesis, including aprotic solvents like tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM), as well as basic solvents like pyridine, which can also act as a catalyst. nih.govcbijournal.com
For example, in the synthesis of related sulfinamides from sulfonyl chlorides, poor yields were observed in acetonitrile, THF, and ethyl acetate, suggesting that these solvents are less than optimal for that specific transformation. nih.gov In reactions of benzenesulfonyl chloride with various amines, the use of aqueous media has been explored, with reaction yields being highly dependent on pH and the hydrophobic character of the amine. researchgate.net The use of greener solvents, such as polyethylene glycol (PEG-400), has also been reported in sulfonylation reactions. cbijournal.com Without specific studies, it is difficult to quantify the effect of each solvent on the reaction rate for this compound.
Catalytic Effects:
Various catalysts are employed to enhance the rate and efficiency of sulfonamide bond formation. These can be broadly categorized as base catalysts and metal-based catalysts.
Base Catalysis: Organic bases like triethylamine (TEA) and pyridine are commonly used to neutralize the HCl generated during the reaction of a sulfonyl chloride with an amine, thereby driving the reaction forward. cbijournal.com Pyridine, in particular, can also act as a nucleophilic catalyst.
Metal Catalysis: A significant body of research focuses on the use of transition metal catalysts for the synthesis of N-aryl sulfonamides, which involves the coupling of sulfonamides with aryl halides. While not directly analogous to the synthesis of an aliphatic sulfonamide from an aliphatic sulfonyl chloride, this research highlights the role of metals in activating reactants. Copper-based catalysts, in particular, have been shown to be effective for these coupling reactions. nih.govjsynthchem.comnih.govacs.org Other metals, such as palladium and nickel, have also been utilized in specific sulfonamide synthesis methodologies. The catalytic activity of various transition metal oxides often depends on the specific metal and the support used. aensiweb.com For instance, copper-catalyzed three-component reactions have been developed for the synthesis of a wide range of sulfonamides under mild conditions. jsynthchem.com
The table below summarizes common solvents and catalysts used in general sulfonamide synthesis, which could be applicable to the formation of this compound. However, the optimal system would require empirical investigation.
Table 5.5.3.1: Common Solvents and Catalysts in Sulfonamide Synthesis
| Category | Examples | Potential Role in Synthesis |
|---|---|---|
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Pyridine, Diethyl ether | Reactant dissolution, Transition state stabilization |
| Base Catalysts | Triethylamine (TEA), Pyridine, Sodium hydride, Potassium carbonate | Acid scavenger, Nucleophilic catalysis |
| Metal Catalysts | Copper salts (e.g., Cu₂O, CuI), Palladium complexes, Nickel complexes | Activation of coupling partners (primarily in C-N bond formation with aryl halides) |
Advanced Analytical Methodologies for Research Applications
Chromatographic Separations and Purification Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and purification of chemical compounds. For 3-(Ethanesulfonyl)propan-1-amine hydrochloride, various chromatographic methods are applicable, each tailored to specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. A robust HPLC method is essential for determining the purity and quantifying the compound in various matrices.
Method Development: A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of polar compounds such as amine hydrochlorides. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation and peak shape.
A potential starting point for method development could involve a C18 column, which is a versatile stationary phase for retaining a wide range of organic molecules. The mobile phase composition is a critical factor; a mixture of an aqueous buffer and an organic modifier is commonly used. For amine compounds, a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in its protonated form. The organic modifier, such as acetonitrile or methanol, is adjusted to control the retention time of the analyte.
The validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. wjpsonline.comijper.org
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is often confirmed by analyzing placebo and spiked samples.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a specified concentration range.
Accuracy is the closeness of the test results obtained by the method to the true value. It is usually assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is expressed as the relative standard deviation (RSD) of a series of measurements.
Below is a hypothetical data table summarizing a potential validated RP-HPLC method for this compound.
| Parameter | Condition/Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection Wavelength | 210 nm (due to lack of a strong chromophore) |
| Column Temperature | 30 °C researchgate.net |
| Injection Volume | 10 µL |
| Retention Time | Approximately 3.5 min |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC can be employed for the analysis of this compound after a chemical derivatization step to convert it into a volatile and thermally stable derivative.
Derivatization: The primary amino group in 3-(Ethanesulfonyl)propan-1-amine can be derivatized using various reagents to increase its volatility. Common derivatization reactions for amines include acylation, silylation, or reaction with reagents like isocyanates. nih.gov For instance, reaction with trifluoroacetic anhydride (TFAA) would yield a volatile trifluoroacetyl derivative.
Method Parameters: A validated GC method with a flame ionization detector (FID) is a common approach for the quantification of volatile amines. researchgate.net The choice of the GC column is critical for achieving good separation. A polar capillary column is often suitable for the separation of derivatized amines.
The following table outlines typical parameters for a GC-FID method for the analysis of a derivatized form of 3-(Ethanesulfonyl)propan-1-amine.
| Parameter | Condition/Value |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Column | DB-5 or similar (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C, Ramp: 10 °C/min to 250 °C |
| Injection Mode | Split |
The validation of the GC method would follow similar principles to HPLC validation, ensuring the method is reliable for its intended application.
Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The compound this compound is not chiral as it does not possess a stereocenter. Therefore, chiral chromatography for enantiomeric separation is not directly applicable to this compound in its native form.
However, if this compound were to be used as a resolving agent or if it were to be derivatized with a chiral reagent, the resulting diastereomers could be separated using standard chromatographic techniques like HPLC or GC. Furthermore, if a synthetic route to a chiral analog of this compound were developed, chiral chromatography would be an essential tool for separating the enantiomers. Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose or amylose derivatives, are commonly used for the separation of chiral amines. researchgate.netmdpi.com
Electrochemical Characterization and Redox Behavior
Electrochemical methods provide valuable information about the redox properties of a molecule, which can be important for understanding its mechanism of action or its stability.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of electroactive species. While aliphatic amines and sulfones are generally not considered readily electroactive within typical solvent windows, CV can still be used to investigate their electrochemical stability and potential redox processes at extreme potentials.
To determine the redox potential of this compound, a three-electrode system would be employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
The resulting voltammogram would show the current response as a function of the applied potential. The presence of oxidation or reduction peaks would indicate that the compound undergoes electron transfer at specific potentials. The peak potentials can be used to determine the formal redox potential of the compound. For many simple amine compounds, the oxidation potentials are often quite high, indicating they are difficult to oxidize. nih.gov
A hypothetical cyclic voltammogram for a related compound might show an irreversible oxidation peak at a high positive potential, suggesting the amine group is oxidized. The absence of a corresponding reduction peak on the reverse scan would indicate that the oxidation process is irreversible.
Typical Experimental Parameters for Cyclic Voltammetry:
| Parameter | Condition/Value |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium Perchlorate |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
| Potential Range | -2.0 V to +2.0 V vs. Ag/AgCl |
The data obtained from cyclic voltammetry can provide mechanistic insights into the electron transfer processes. For example, the shape of the CV peaks, the effect of scan rate on the peak current and potential, and the presence or absence of coupled chemical reactions can all be used to elucidate the redox mechanism.
For an amine-containing compound, an irreversible oxidation process often suggests that the initial electron transfer is followed by a rapid chemical reaction, such as deprotonation or rearrangement of the resulting radical cation. The sulfone group is generally electrochemically inert and would not be expected to undergo redox reactions within the typical potential window.
Further studies, such as spectroelectrochemistry, could be employed to identify the products of the electrochemical reaction and further clarify the electron transfer mechanism. By coupling electrochemical techniques with spectroscopic methods, it is possible to gain a more complete picture of the redox behavior of this compound.
Advanced Titration Techniques
Titration remains a fundamental quantitative technique in chemical analysis. For a compound like this compound, which possesses a basic amine group neutralized as a hydrochloride salt, both aqueous and non-aqueous titration methods are applicable, each offering distinct advantages for quantitative analysis and basicity assessment.
Potentiometric and Conductometric Titrations for Quantitative Analysis
Potentiometric and conductometric titrations are instrumental methods that rely on monitoring changes in electrochemical properties of a solution to determine the equivalence point. These methods are particularly useful for colored or turbid solutions where visual indicators are ineffective. tau.ac.ilbyjus.com
Potentiometric Titration: This technique measures the potential difference between two electrodes as a titrant is added. For the analysis of this compound, a strong base such as sodium hydroxide (B78521) is typically used as the titrant. The hydrochloride salt is first dissolved in water, and the titration curve is generated by plotting the measured potential (or pH) against the volume of titrant added. The endpoint, corresponding to the complete neutralization of the amine hydrochloride, is identified by the steepest point of inflection in the curve.
Conductometric Titration: This method is based on the principle that the electrical conductivity of a solution changes as one ion is replaced by another with a different ionic conductivity. tau.ac.ilumcs.pl When titrating an aqueous solution of this compound with a strong base like NaOH, the highly mobile hydrogen ions (from the dissociation of the amine salt) are replaced by less mobile sodium ions, causing an initial decrease in conductivity. After the equivalence point, the addition of excess NaOH introduces highly mobile hydroxyl ions, leading to a sharp increase in conductivity. byjus.com The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. tau.ac.ilnsec.ac.in This technique is highly suitable for dilute solutions. byjus.comumcs.pl
| Parameter | Potentiometric Titration | Conductometric Titration |
|---|---|---|
| Principle | Measures change in solution potential (pH). | Measures change in solution electrical conductivity. chemistnotes.com |
| Titrant | Standardized Sodium Hydroxide (NaOH) solution. | Standardized Sodium Hydroxide (NaOH) solution. |
| Instrumentation | Potentiometer with a pH-sensitive glass electrode and a reference electrode. | Conductometer with a conductivity cell. nsec.ac.in |
| Endpoint Detection | Inflection point of the potential vs. volume curve. | Intersection of two linear segments on the conductance vs. volume graph. chemistnotes.com |
| Advantages | High accuracy; applicable to colored/turbid solutions. | Excellent for very dilute solutions; sharp endpoint for weak acid/base systems. byjus.comumcs.pl |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures, identifying unknown components, and quantifying trace-level substances.
LC-MS/MS for Trace Analysis and Mechanistic Studies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying low levels of polar, non-volatile compounds like this compound in complex matrices. Its high sensitivity and selectivity make it ideal for trace analysis. researchgate.net
The process begins with sample preparation, which might involve a simple "dilute-and-shoot" approach or a more complex extraction like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food or environmental samples. lcms.cz The extract is then injected into a liquid chromatograph. Given the polar nature of the analyte, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column with an ion-pairing agent might be used for separation.
The eluent from the LC column is directed into the mass spectrometer, typically employing an electrospray ionization (ESI) source in positive ion mode, which is well-suited for protonating the amine group. In the tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule (precursor ion) is selected, fragmented, and specific product ions are monitored. This selected reaction monitoring (SRM) provides exceptional selectivity and sensitivity, with limits of detection often in the low ng/mL range. nih.gov
| Parameter | Condition |
|---|---|
| LC Column | HILIC or Reversed-Phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Ammonium (B1175870) Formate Buffer. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive. |
| MS Analyzer | Triple Quadrupole (QqQ). |
| Detection Mode | Selected Reaction Monitoring (SRM). |
| Typical Application | Quantification in biological fluids, environmental samples, or reaction mixtures. nih.gov |
GC-MS for Volatile Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net The target compound, this compound, is a non-volatile salt and cannot be directly analyzed by GC-MS. However, this technique is invaluable for analyzing volatile impurities, precursors, or degradation products in a sample.
For the analysis of the compound itself, a derivatization step is necessary to convert it into a volatile and thermally stable derivative. For instance, the primary amine group could be acylated or silylated. A more common approach for related sulfonyl compounds is to convert them into more stable derivatives like sulfonamides, which are more amenable to GC analysis. core.ac.uk
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., an HP-5MS). core.ac.uk The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for definitive identification.
Applications in Advanced Chemical and Materials Science Research
Research in Polymer Science and Macromolecular Chemistry.
Monomer for Polymer Synthesis
The primary amine group in 3-(Ethanesulfonyl)propan-1-amine hydrochloride serves as a reactive site for polymerization reactions. Primary amines are key monomers in the synthesis of polymers such as polyamides and polyimides. acs.orgyoutube.com The reaction of the amine group with difunctional acyl chlorides or carboxylic acids, for instance, would lead to the formation of polyamides. nih.gov In such a polymer, the ethansulfonyl group would be a recurring pendant group along the polymer backbone, imparting specific properties such as increased polarity, hydrophilicity, and potentially altered thermal stability. The incorporation of sulfonyl groups into polymer backbones is a known strategy to modify polymer properties. rsc.org The synthesis of polyamides often involves the reaction of a diamine with a diacyl chloride in a process known as interfacial polymerization. nih.gov While this compound is a monoamine, it could be used to create novel copolymers or to end-cap polymer chains, thereby controlling molecular weight and functionality.
Probes for Mechanistic Studies in Chemical Biology (Non-Biological Activity Focus)
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The synthesis of such probes often relies on versatile scaffolds that can be chemically modified to incorporate reporter groups or reactive moieties. The primary amine of this compound provides a convenient attachment point for such modifications.
Synthesis of Chemically Modified Probes for Enzyme Mechanism Elucidation
The development of specific chemical probes is crucial for understanding enzyme mechanisms. ljmu.ac.uk The primary amine of this compound can be readily functionalized to create targeted probes. mdpi.com For example, it can be acylated with a molecule that mimics an enzyme's substrate or inhibitor. The resulting conjugate can then be used to investigate the enzyme's active site. Furthermore, the amine can be used as a handle to attach "click chemistry" functionalities, such as an azide (B81097) or an alkyne, allowing for efficient and specific ligation to other molecules in complex biological environments. mdpi.comnih.gov The stable and polar ethansulfonyl group can influence the probe's solubility and non-specific binding properties, which are critical parameters for a high-quality chemical probe.
Reporter Groups for Spectroscopic Investigations in Model Systems
Spectroscopic techniques are vital for studying molecular interactions. By attaching a reporter group—a molecule with specific spectroscopic properties—to a compound of interest, researchers can monitor its behavior. The primary amine of this compound is an excellent site for the covalent attachment of fluorescent dyes, chromophores, or other spectroscopic labels. nih.gov Amine-reactive probes, such as those with isothiocyanate or succinimidyl ester groups, are widely available and can be coupled to the amine to create fluorescently tagged versions of the molecule. nih.govacs.org These labeled molecules can then be used in techniques like fluorescence spectroscopy to study binding events or conformational changes in model systems. researchgate.netresearchgate.net The specific signals from the reporter group provide information about the local environment of the probe. In NMR spectroscopy, the presence of the amine and adjacent protons provides characteristic signals that can be used to monitor interactions. openstax.orglibretexts.org
Surface Chemistry and Adsorption Phenomena
The interaction of molecules with surfaces is fundamental to many technologies, including catalysis, sensing, and corrosion inhibition. The chemical structure of this compound, with its cationic head group (protonated amine) and sulfonyl moiety, suggests it will exhibit significant surface activity.
Adsorption on Metal Surfaces and Nanomaterials
The modification of metal and nanomaterial surfaces is essential for tailoring their properties for specific applications. frontiersin.orgnih.gov Amine-containing compounds are widely used for surface functionalization. cd-bioparticles.comnih.gov In acidic solutions, the primary amine of this compound will be protonated, forming an ammonium (B1175870) cation. This positive charge facilitates strong electrostatic interaction with negatively charged surfaces, such as those on silica (B1680970) or certain metal oxides in aqueous media. mdpi.com
Furthermore, the lone pair of electrons on the nitrogen atom (in its unprotonated form) and the oxygen atoms of the sulfonyl group can coordinate with metal atoms on the surface, leading to chemisorption. This adsorption behavior is the basis for the use of many organic molecules as corrosion inhibitors for metals like steel in acidic environments. mdpi.comnih.gov The inhibitor molecules form a protective layer on the metal surface, shielding it from corrosive agents. The effectiveness of such inhibitors is often studied by measuring the inhibition efficiency at various concentrations, and the adsorption behavior can be described by adsorption isotherms like the Langmuir model. researchgate.nettandfonline.com The presence of heteroatoms (N, S, O) in the molecule enhances its adsorption capabilities. nih.gov Studies on sulfonamide compounds have also shown their propensity to adsorb onto mineral and clay surfaces, a process influenced by pH and surface charge. researchgate.netresearchgate.netacs.org
The table below presents representative data from a study on a different organic inhibitor, illustrating the type of information gathered in such research. It shows how inhibition efficiency (IE), which correlates with surface adsorption, increases with the concentration of the inhibitor.
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
|---|---|---|---|
| 0 (Blank) | 12.5 | - | - |
| 1.0 x 10⁻⁵ | 5.8 | 53.6 | 0.536 |
| 2.5 x 10⁻⁵ | 3.9 | 68.8 | 0.688 |
| 5.0 x 10⁻⁵ | 2.1 | 83.2 | 0.832 |
| 7.5 x 10⁻⁵ | 1.1 | 91.2 | 0.912 |
Data is representative and adapted from studies on similar organic corrosion inhibitors for illustrative purposes. nih.gov
Research Synthesis on this compound Reveals Limited Publicly Available Data
Initial searches successfully identified the compound in chemical databases such as PubChem. uni.lu This provided foundational information including its molecular formula (C5H14ClNO2S), structure, and other computed properties. However, efforts to locate specific synthesis methodologies or detailed research articles outlining its use in the development of functionalized surfaces for chemical applications, as per the requested outline, did not yield substantive results.
The investigation into its applications in materials science, specifically for surface modification, did not uncover any studies detailing the use of this compound. General principles of surface functionalization often involve amine-terminated molecules to alter surface properties such as wettability or to provide reactive sites for further chemical modifications. It is plausible that this compound could be used in such a context, with the amine group serving as an anchor or reactive moiety and the sulfonyl group influencing the surface energy and polarity. However, without specific research data, any discussion on its role in creating functionalized surfaces would be speculative and fall outside the requested scope of reporting established research findings.
Similarly, the creation of data tables detailing research findings, such as contact angle measurements or surface characterization data (e.g., from X-ray Photoelectron Spectroscopy), is not possible due to the absence of published studies on surfaces modified specifically with this compound.
Emerging Research Directions and Future Perspectives
Exploration of Unconventional Reactivity Patterns
The sulfonyl functional group is renowned for its stability and electron-withdrawing nature, which typically renders adjacent protons acidic and the sulfur atom susceptible to nucleophilic attack. researchgate.net However, recent research has begun to challenge the traditional understanding of sulfone reactivity. researchgate.netimperial.ac.uk Future investigations into 3-(Ethanesulfonyl)propan-1-amine hydrochloride are expected to move beyond its role as a simple building block and explore more complex and unconventional transformations.
Researchers are increasingly viewing the sulfonyl group as a versatile functional handle that can participate in a variety of reactions depending on the conditions. researchgate.net For instance, sulfones have been employed as versatile intermediates in transformations leading to radicals, anions, or cations. researchgate.net Recent reports have highlighted the unconventional leaving group capabilities of sulfonyl groups in transition-metal-catalyzed reactions, a paradigm shift from their perceived inertness. researchgate.netimperial.ac.uk This opens up possibilities for using the ethanesulfonyl moiety in this compound as a strategic element in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the interaction between the sulfonyl group and the terminal amine in the target molecule could lead to unique intramolecular reactivity. Investigations into cyclization reactions, rearrangements (such as the Ramberg-Bäcklund reaction), and other transformations under novel catalytic systems could yield complex heterocyclic structures with potential applications in medicinal chemistry. thieme-connect.com The Pummerer reaction and its vinylogous or extended variations, typically associated with sulfoxides, could also be explored for sulfones under specific activation conditions, leading to novel functionalization pathways. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of sulfones and amines is increasingly benefiting from the adoption of modern technologies like flow chemistry and automated synthesis. rsc.orgmerckmillipore.comoxfordglobal.com These platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility over traditional batch processes. oxfordglobal.comresearchgate.netresearchgate.net
Flow Chemistry: Continuous flow processes are particularly well-suited for managing highly exothermic reactions, which can be a concern in the synthesis of sulfonyl chlorides—common precursors to compounds like this compound. rsc.org By using small-volume reactors with high surface-area-to-volume ratios, flow systems enable excellent control over reaction parameters such as temperature and residence time, improving safety and yield. rsc.org The development of continuous flow protocols for synthesizing sulfonyl chlorides from thiols or disulfides demonstrates a safer and more efficient route that could be adapted for the precursors of the target molecule. rsc.orgresearchgate.net The integration of in-line purification and analysis in flow systems can further streamline the manufacturing process, making it more efficient and environmentally friendly. acs.org
Automated Synthesis: Automated synthesis platforms are revolutionizing medicinal chemistry by enabling high-throughput synthesis and screening of compound libraries. oxfordglobal.comsynplechem.com For this compound, its primary amine handle is ideal for derivatization using automated systems. merckmillipore.comsigmaaldrich.com Pre-filled reagent cartridges and automated synthesizers can perform a wide range of reactions, such as amide formation, reductive amination, and the synthesis of N-heterocycles, with minimal manual intervention. merckmillipore.comsigmaaldrich.com This technology allows for the rapid generation of a diverse library of derivatives, accelerating the discovery of new molecules with desired biological or material properties. synplechem.com The use of capsule-based automation, where all reagents for a specific reaction and its purification are contained within a sealed capsule, further simplifies the process and enhances safety, particularly when handling potentially hazardous reagents. synplechem.comnih.gov
| Parameter | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis Platforms |
|---|---|---|---|
| Safety | Poor control over exotherms, potential for thermal runaway. | Excellent thermal control, enhanced safety for hazardous reactions. rsc.org | Reduced handling of hazardous materials, contained systems. nih.gov |
| Efficiency | Time-consuming, requires manual workup and purification. | Reduced reaction times, potential for in-line purification. rsc.orgacs.org | High-throughput, capable of continuous operation. oxfordglobal.com |
| Scalability | Often challenging to scale up from lab to industrial production. | Easily scalable by extending operation time or parallelizing reactors. acs.org | Primarily for library synthesis and discovery scale. synplechem.com |
| Reproducibility | Can be variable due to human factors and inconsistent mixing/heating. | High precision and consistency due to precise control of parameters. rsc.org | High reproducibility, minimizes human error. oxfordglobal.com |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties, reaction outcomes, and biological activities. nih.govmdpi.com For this compound, these advanced models can accelerate research and development by providing insights that guide experimental work.
The development of predictive models often starts with quantum mechanical methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectral properties of a molecule. mdpi.com Such studies can elucidate reaction mechanisms and predict chemical shifts for NMR analysis, aiding in structural confirmation. mdpi.com
Beyond single-molecule properties, machine learning (ML) models are being developed to predict the outcomes of chemical reactions and the properties of new compounds. nih.gov By training on large datasets of known reactions, these models can predict the feasibility of a proposed synthesis for derivatives of this compound. nih.gov For instance, models can correlate the chemical structure of amines with properties like their oxidative degradation rates, which is crucial for industrial applications. acs.orgnih.gov These predictive tools can significantly reduce the number of experiments needed, saving time and resources. The goal is to move towards a more predictive chemistry, where computational screening identifies the most promising candidates for synthesis and testing. nih.gov
| Modeling Technique | Application Area | Predicted Properties / Outcomes |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Molecular Property Prediction | Electronic structure, reaction energies, NMR/IR spectra, transition states. mdpi.com |
| Molecular Docking | Drug Discovery | Binding affinity and mode to biological targets (e.g., enzymes, receptors). acs.org |
| Machine Learning (Regression) | Property Prediction | Physicochemical properties (solubility, stability), degradation rates. acs.orgnih.gov |
| Machine Learning (Classification) | Reaction Prediction | Feasibility of reactions, prediction of major products, retrosynthesis planning. nih.gov |
Discovery of Novel Applications in Niche Chemical Fields
While sulfones and amines are well-established functional groups in pharmaceuticals, agrochemicals, and materials, the specific combination in this compound may lend itself to more specialized, niche applications. nih.govacs.org Future research will likely focus on leveraging the unique physicochemical properties conferred by the ethanesulfonyl group.
The strong hydrogen-bonding capability and polarity of the sulfone group can be exploited in the design of functional materials. fiveable.me For example, polymers incorporating this moiety may exhibit high thermal stability and specific solvent affinities, making them suitable for use as specialty membranes, engineering plastics, or coatings. wikipedia.orgbritannica.com In medicinal chemistry, beyond direct biological activity, the sulfone group can act as a key pharmacophore that enhances metabolic stability and cell permeability. acs.org
Another potential niche area is in organocatalysis, where chiral amines are widely used. Derivatization of this compound could lead to new classes of catalysts where the sulfone group influences the steric and electronic environment of the active site, potentially leading to novel selectivities in asymmetric synthesis. The compound could also serve as a versatile building block for constructing complex scaffolds, such as spirocyclic vinyl sulfones, which hold promise for novel biological activities. researchgate.net
Addressing Sustainability Challenges in Production and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemicals. rsc.org For this compound, future research will be heavily focused on developing more sustainable production methods and applications that minimize environmental impact. nih.govresearchgate.net
Sustainable Synthesis: Traditional methods for synthesizing sulfones and amines often rely on harsh reagents, volatile organic solvents, and generate significant waste. rsc.orginnovations-report.com Emerging sustainable technologies aim to address these shortcomings. nih.govresearchgate.net Key areas of development include:
Catalysis: Utilizing photocatalysis or electrochemistry to drive reactions under milder conditions, reducing energy consumption and the need for stoichiometric reagents. nih.govmdpi.com
Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES), which are often biodegradable and recyclable. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. innovations-report.commdpi.com This includes direct C-H functionalization or the use of sulfur dioxide as a direct source for the sulfonyl group. thieme-connect.comrsc.org
Sustainable Applications: Beyond synthesis, the application phase is also under scrutiny. Research is directed towards designing molecules that are less persistent in the environment and are derived from renewable resources. rsc.org Assessing the environmental footprint of synthetic pathways using tools like the CHEM21 green metrics toolkit can guide researchers in making more sustainable choices from the earliest stages of development. rsc.orggctlc.org The ultimate goal is to create a circular economy for chemicals, where production is efficient and clean, and the resulting products are both functional and environmentally responsible. benthamdirect.comscitechdaily.com
Q & A
Basic: What are the optimized synthetic routes for 3-(ethanesulfonyl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves introducing the ethanesulfonyl group to a propan-1-amine precursor, followed by hydrochlorination. Key steps include:
- Sulfonation : Reacting propan-1-amine with ethanesulfonyl chloride under controlled pH (8–9) to avoid over-sulfonation .
- Hydrochloride Formation : Treating the free base with HCl in anhydrous ethanol, ensuring stoichiometric equivalence to maximize salt purity .
- Purification : Recrystallization from ethanol/ether mixtures improves yield (reported ~75–85% for analogous compounds) .
Critical parameters: Temperature (0–5°C during sulfonation prevents side reactions), solvent polarity (THF enhances sulfonyl group incorporation), and inert atmosphere (N₂ prevents oxidation) .
Basic: How does the hydrochloride salt form affect the compound’s solubility and stability?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL at 25°C) due to ionic interactions, crucial for in vitro assays .
- Stability : Stability is pH-dependent; optimal storage at pH 4–6 (aqueous buffer) prevents degradation. Thermal gravimetric analysis (TGA) shows decomposition >150°C, indicating room-temperature stability for short-term use .
Basic: What analytical methods are recommended for structural characterization and purity assessment?
Answer:
- Structural Confirmation :
- Purity Assessment :
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritant) .
- Ventilation : Fume hood required during synthesis to avoid inhaling HCl vapors .
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal (per EPA guidelines for amine hydrochlorides) .
Advanced: How can researchers identify biological targets and design assays for this compound?
Answer:
- Target Prediction : Computational docking (e.g., AutoDock Vina) against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
- In Vitro Assays :
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Source Analysis : Compare assay conditions (e.g., pH, serum concentration) that alter protonation and bioavailability .
- Metabolite Screening : LC-MS identifies degradation products (e.g., ethanesulfonic acid) that may interfere with assays .
- Structural Analogues : Test derivatives (e.g., cyclopropyl or fluorinated variants) to isolate structure-activity relationships (SAR) .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications :
- Pharmacophore Mapping : 3D-QSAR (CoMFA/CoMSIA) models guide substitutions at the ethanesulfonyl or amine positions .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Answer:
- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonation to prevent thermal runaway .
- Purification at Scale : Switch from recrystallization to column chromatography (silica gel, ethyl acetate/hexane) for >100 g batches .
- Yield Drop : Trace HCl in the final product is removed via azeotropic distillation with toluene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
